molecular formula C10H8ClNO2 B1461862 1H-Indole-2,3-dione, 6-chloro-5-ethyl- CAS No. 1379362-81-8

1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Cat. No.: B1461862
CAS No.: 1379362-81-8
M. Wt: 209.63 g/mol
InChI Key: CYICFPMUMCXPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,3-dione, 6-chloro-5-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 6-chloro-5-ethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-2,3-dione, 6-chloro-5-ethyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 6-chloro-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 6-chloro-5-ethyl- can be compared with other indole derivatives, such as:

Properties

IUPAC Name

6-chloro-5-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-5-3-6-8(4-7(5)11)12-10(14)9(6)13/h3-4H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICFPMUMCXPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2,3-dione, 6-chloro-5-ethyl-
Reactant of Route 2
Reactant of Route 2
1H-Indole-2,3-dione, 6-chloro-5-ethyl-
Reactant of Route 3
Reactant of Route 3
1H-Indole-2,3-dione, 6-chloro-5-ethyl-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-Indole-2,3-dione, 6-chloro-5-ethyl-
Reactant of Route 5
1H-Indole-2,3-dione, 6-chloro-5-ethyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.